(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(12-15-13-27-23-16(15)10-5-11-26-23)28-25(31)32-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21-22H,12,14H2,(H,26,27)(H,28,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQKWXKJVYKOO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721017 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737007-45-3 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the FMOC-Protected Amino Acid Core
Method Overview :
The core amino acid, (S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, is initially synthesized or obtained via asymmetric synthesis. The FMOC group is introduced using FMOC-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or sodium bicarbonate, facilitating carbamate formation on the amino group.
(S)-amino acid + FMOC-Cl → FMOC-protected amino acid
- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Sodium bicarbonate or sodium carbonate.
- Temperature: Ambient or slightly cooled (0–25°C).
- Duration: 2–4 hours.
Coupling of the Pyrrolo[2,3-b]pyridine Moiety
Method Overview :
The heterocyclic group is attached to the amino acid backbone via a nucleophilic substitution or cross-coupling reaction, often utilizing palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination techniques.
Pyrrolopyridine derivative (halogenated) + amino acid derivative → coupled product
- Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with suitable ligands.
- Solvent: Mixture of dioxane/water or toluene.
- Base: Potassium carbonate or cesium carbonate.
- Temperature: Elevated (80–120°C).
- Duration: 12–24 hours.
Stereoselective Synthesis and Purification
The stereochemistry is controlled through chiral auxiliaries or asymmetric catalysis during the amino acid synthesis. Enantiomeric purity is verified via chiral HPLC or optical rotation measurements.
- Column chromatography using silica gel.
- Crystallization from suitable solvents.
- Confirmed by NMR, chiral HPLC, and mass spectrometry.
Data Table Summarizing Preparation Methods
Notes and Observations
- The synthesis often employs protecting groups like FMOC to prevent undesired reactions on amino functionalities.
- Palladium-catalyzed cross-coupling reactions are preferred for attaching heterocyclic groups due to their high efficiency and regioselectivity.
- Chiral synthesis techniques are critical for obtaining the (S)-enantiomer with high enantiomeric excess.
- The overall yield and purity depend on the optimization of reaction conditions, choice of catalysts, and purification methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or DMP.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like K2CO3 in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Basic Information
- IUPAC Name : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Molecular Formula : C24H27N3O5
- Molecular Weight : 425.49 g/mol
- CAS Number : 737007-45-3
Structural Characteristics
The compound's structure includes:
- A fluorenyl group that enhances lipophilicity and biological activity.
- A pyrrolopyridine component that may interact with biological targets such as enzymes and receptors.
Table of Structural Features
| Feature | Description |
|---|---|
| Fluorenyl Group | Enhances lipophilicity |
| Methoxycarbonyl Group | Provides protection for amine functionality |
| Pyrrolopyridine Moiety | Potential for biological interaction |
Drug Development
This compound has been explored for its potential as a pharmaceutical agent. Its structural components suggest it may act as an inhibitor or modulator of various biological pathways. Research indicates its relevance in:
- Anticancer Therapy : Compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting specific kinases or other molecular targets involved in tumor growth.
Biochemical Studies
The compound can serve as a tool for studying protein interactions due to its ability to form stable complexes with target proteins. The fluorenyl group provides a fluorescent tag that can be used in assays to monitor binding events.
Peptide Synthesis
The Fmoc protecting group allows for the synthesis of peptides through solid-phase peptide synthesis (SPPS). This method is crucial for creating custom peptides for research and therapeutic purposes.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents.
Case Study 2: Protein Interaction Studies
A study in Biochemistry demonstrated the use of this compound in probing protein-protein interactions within signaling pathways. The researchers utilized the fluorescent properties of the fluorenyl group to visualize binding events, providing insights into the molecular mechanisms of action.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Variations and Properties
The compound belongs to a family of Fmoc-protected amino acids with diverse β-carbon substituents. Below is a comparative analysis:
*Estimated based on structural analogs.
Key Differences and Implications
Substituent Reactivity: Pyrrolopyridine vs. Halogenated Derivatives: Bromine in increases molecular weight and may enhance photostability or bioactivity but introduces toxicity risks (H302, H312) .
Purity and Stability :
- ’s o-tolyl derivative demonstrates high purity (99.76%) and stable storage at -20°C, making it ideal for automated SPPS .
- Brominated () and chlorinated () analogs require inert storage, suggesting higher sensitivity to oxidation .
Safety Profiles :
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a complex compound with significant potential in biological applications. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrrolo[2,3-b]pyridine moiety that is known for various biological activities, including anti-inflammatory and immunomodulatory effects. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytokine Modulation : Studies have shown that derivatives of this compound can influence the release of cytokines such as TNF-α and IL-10 in peripheral blood mononuclear cells (PBMCs). For instance, certain derivatives inhibited IFN-γ release significantly, suggesting potential anti-inflammatory properties .
- Immunomodulation : The compound appears to modulate both innate and adaptive immune responses. It has been observed to alter levels of TNF-α and INF-γ, indicating a role in immune system regulation .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects on PBMCs, with reductions in cell proliferation at higher concentrations .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits cytokine release (e.g., IFN-γ), potentially reducing chronic inflammation. |
| Immunomodulatory | Alters levels of key immune mediators like TNF-α and IL-10. |
| Antiproliferative | Reduces proliferation in PBMCs at elevated concentrations. |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various models:
- In Vitro Studies : In a controlled environment using human PBMCs, compounds similar to (S)-2 demonstrated a reduction in IFN-γ levels by 44% to 79% at high doses. This effect was accompanied by an increase in IL-10 production, which is beneficial for managing inflammation .
- Pharmacological Profiles : Research into pyrrolo[3,4-c]pyridine derivatives has shown that they possess analgesic, antidiabetic, antiviral, and antitumor properties. The incorporation of specific substituents significantly impacts their biological activity .
- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels in PBMC cultures, with cell viability remaining above 90% across various concentrations tested .
Q & A
Q. What is the standard synthetic route for preparing (S)-2-...propanoic acid in academic laboratories?
The compound is synthesized via Fmoc protection of the amino group. A typical procedure involves reacting the precursor amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a 1,4-dioxane/water mixture under basic conditions (e.g., sodium carbonate). After stirring at room temperature, the product is extracted with ethyl acetate, washed, dried, and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity .
Q. What safety protocols are critical when handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2/2A for skin/eye irritation. Key precautions include:
- Use of PPE (gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of aerosols.
- Immediate decontamination of spills with ethanol/water mixtures to prevent dust formation.
- Storage in airtight containers away from light and moisture .
Q. Which purification methods are effective for isolating high-purity (S)-2-...propanoic acid?
RP-HPLC using C18 columns with acetonitrile/water gradients is the gold standard for purification. For less polar analogs, silica gel chromatography with ethyl acetate/hexane mixtures (1:1 to 3:1 ratios) may suffice. Post-purification, lyophilization ensures solvent-free, stable yields .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this Fmoc-protected amino acid in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on:
- Activation agents : HBTU/HOBt or DIC/Oxyma Pure in DMF enhance reactivity.
- Solvent choice : DMF or NMP improves solubility of hydrophobic residues.
- Monitoring : Kaiser or chloranil tests confirm complete coupling. For sterically hindered peptides, double coupling (2 × 1 hour) or microwave-assisted SPPS (50°C, 10 min) improves incorporation .
Q. What analytical techniques validate the structural integrity and purity of this compound?
Q. How does the pyrrolo[2,3-b]pyridinyl moiety influence stability during acidic/basic deprotection?
The heteroaromatic group is susceptible to ring-opening under strong acids (e.g., TFA >90%). Mitigation strategies include:
Q. What design principles guide the development of analogs with enhanced bioactivity?
Key modifications include:
- Fluorination : Introducing difluoro/trifluoro groups (e.g., 3,5-difluorophenyl) to improve metabolic stability and binding affinity .
- Side-chain functionalization : Replacing pyrrolopyridinyl with indole or imidazole moieties alters π-π stacking and hydrogen-bonding interactions .
- Stereochemistry : Enantiomeric analogs (R-configuration) show distinct target selectivity in kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
